Phthalate

Overview

Description

Phthalates, or phthalic acid esters, are a class of synthetic chemicals primarily used as plasticizers to enhance the flexibility and durability of polyvinyl chloride (PVC) products. They are also found in cosmetics, medical devices, food packaging, and adhesives . Phthalates are classified based on molecular weight:

- Low-molecular-weight (LMW) phthalates (e.g., dimethyl phthalate (DMP), diethyl this compound (DEP)): Used in personal care products and coatings.

- High-molecular-weight (HMW) phthalates (e.g., di(2-ethylhexyl) this compound (DEHP), diisodecyl this compound (DIDP)): Dominant in PVC applications .

Their widespread use raises concerns due to endocrine-disrupting properties, reproductive toxicity, and environmental persistence .

Scientific Research Applications

Plasticizers in PVC

Phthalates are predominantly utilized as plasticizers in PVC manufacturing. They enhance the material's flexibility and durability, making it suitable for a wide range of products:

| Phthalate | Applications | Products |

|---|---|---|

| DEHP | Plasticizer | Medical devices, flooring, toys |

| DBP | Plasticizer | Adhesives, cosmetics |

| DINP | Plasticizer | Food packaging, toys |

| DIDP | Plasticizer | Automotive interiors |

Phthalates contribute significantly to the global plasticizer market, which was estimated at approximately $10 billion in 2020 .

Medical Devices

Phthalates are widely used in medical devices due to their ability to provide flexibility and durability. Common applications include:

- Medical tubing

- Intravenous bags

- Blood storage bags

The use of phthalates in these applications is critical for ensuring the safety and efficacy of medical treatments .

Consumer Products

Phthalates are found in various consumer products such as:

- Personal care items : Nail polish, hair sprays, and perfumes often contain low-molecular-weight phthalates like diethyl this compound .

- Household products : Cleaning agents and textiles benefit from the flexibility imparted by phthalates .

Building and Construction

In construction, phthalates are used in flooring, wall coverings, and roofing membranes. Their properties help reduce a building's environmental footprint while enhancing material performance .

This compound Exposure in Food Packaging

Research indicates that food packaging made with PVC containing phthalates can lead to human exposure through food contact. A study found that DEHP and DBP were significant contributors to dietary exposure among consumers . Regulatory bodies like the Food and Drug Administration have established safety reviews for these materials to mitigate risks.

Automotive Applications

Phthalates play a crucial role in automotive interiors by providing resistance to heat and degradation. A study highlighted that high-phthalate formulations are essential for maintaining the integrity of vinyl seat covers and interior trims under varying environmental conditions .

Health Considerations

Despite their widespread use, concerns regarding the health effects of this compound exposure have emerged. Studies have linked certain phthalates to reproductive issues and developmental concerns in children . Regulatory efforts are ongoing to evaluate and manage these risks effectively.

Q & A

Basic Research Questions

Q. What systematic review protocols are recommended for evaluating phthalate toxicity across human and animal studies?

A robust systematic review should follow a tiered approach:

- Tier 1 : Conduct a broad literature search using databases (PubMed, Scopus) and regulatory documents (EPA IRIS, CPSC reports) to identify primary and secondary sources .

- Tier 2 : Screen secondary sources (reviews, risk assessments) for relevance to specific phthalates and endpoints (e.g., reproductive toxicity, endocrine disruption) .

- Tier 3 : Address data gaps by searching primary literature for missing mechanistic or exposure data .

- Data Extraction : Standardize dose metrics (e.g., mg/kg/day) and resolve overlapping data by selecting the primary study with the longest follow-up or largest sample size .

- Confidence Assessment : Use criteria (e.g., risk of bias, consistency) to evaluate human and animal evidence separately, supplemented by mechanistic data .

Q. How should researchers address conflicting results between epidemiological and animal studies on this compound toxicity?

- Study Design Comparison : Evaluate differences in exposure timing (e.g., developmental vs. adult), dose ranges, and endpoints. For example, animal studies often use higher doses than human biomonitoring data .

- Dose Standardization : Convert animal doses to human equivalent doses using body surface area scaling or pharmacokinetic modeling .

- Confounding Factors : In epidemiology, adjust for covariates (e.g., co-exposure to other endocrine disruptors) using regression models .

- Mechanistic Bridging : Use in vitro models (e.g., 3D testis co-cultures) to identify conserved pathways (e.g., steroidogenesis disruption) across species .

Q. What tiered strategies are effective for exposure assessment of phthalates in environmental health studies?

- Tier 1 : Compile production volumes, use patterns, and regulatory status from authoritative sources (e.g., CPSC, EPA) .

- Tier 2 : Extract exposure biomarkers (e.g., urinary monoesters like MEHP) from NHANES or cohort studies to estimate population-level exposure .

- Tier 3 : Conduct targeted biomonitoring in high-risk subgroups (e.g., pregnant women) using GC-MS or HPLC-DAD methods .

Advanced Research Questions

Q. How can mechanistic data (e.g., PBPK models, omics) enhance this compound risk assessment?

- PBPK Modeling : Integrate pharmacokinetic data to predict internal doses from external exposures. For example, model DEHP metabolism to its active metabolite, MEHP, across tissues .

- Toxicogenomics : Compare transcriptomic responses in in vitro models (e.g., 3D-TCS) with in vivo data to validate adverse outcome pathways (AOPs) for reproductive toxicity .

- Epigenetic Analysis : Investigate DNA methylation changes in genes like PPARγ or AR to link this compound exposure to transgenerational effects .

Q. What methodologies resolve uncertainties in cumulative risk assessment for phthalates?

- Mixture Analysis : Use NHANES data to assess co-exposure to multiple phthalates (e.g., DEHP, DBP) and calculate hazard indices .

- Additivity Assumptions : Apply dose addition or response addition models based on shared AOPs (e.g., anti-androgenic effects) .

- Sensitivity Analysis : Quantify uncertainty sources (e.g., exposure misclassification, toxicokinetic variability) using probabilistic models .

Q. How should researchers validate analytical methods for this compound quantification in complex matrices?

- Method Development : Optimize extraction protocols (e.g., solid-phase extraction for urine) and validate limits of detection (LOD) using GC-MS or LC-MS/MS .

- Matrix Effects : Spike recovery tests in diverse matrices (e.g., serum, dust) to account for interference .

- Interlaboratory Calibration : Follow standardized protocols (e.g., GB/T 22048-2022 for toys) with safety factors (e.g., 60% for material variability) .

Q. Key Recommendations

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phthalates vs. Adipates

Adipates, such as butoxyethyl adipates , are emerging as alternatives to phthalates. Key differences include:

| Property | Phthalates (e.g., DEHP) | Adipates (e.g., butoxyethyl adipate) |

|---|---|---|

| Plasticizing Efficiency | High | Comparable or slightly lower |

| Thermal Stability | Moderate | Higher |

| Toxicity | DEHP linked to reproductive harm | Lower endocrine disruption potential |

| Environmental Impact | Persistent, bioaccumulative | Faster degradation |

A 2021 study demonstrated that PVC plasticized with adipates exhibited similar melt fluidity to DEHP-based composites, with enhanced thermal stability .

Phthalates vs. Trimellitates and Cyclohexanoates

- Tris(2-ethylhexyl) trimellitate (TOTM): Used in high-temperature applications (e.g., cables).

- Diisononyl cyclohexane-1,2-dicarboxylate (DINCH): A non-phthalate plasticizer with low migration rates from PVC. DINCH has replaced DEHP in toys and medical devices in the EU due to its safer toxicological profile .

Intra-Phthalate Comparisons

Key phthalates differ in applications, exposure risks, and regulatory status:

| Phthalate | Molecular Weight | Primary Use | Health Concerns | Regulatory Status (EU/US) |

|---|---|---|---|---|

| DEHP | 390.56 g/mol | PVC products, medical tubing | Reproductive toxicity, hepatotoxicity | Restricted under REACH; EPA priority |

| DMP | 194.18 g/mol | Cosmetics, insect repellents | Low detection rates in biomonitoring | Limited restrictions |

| DBP | 278.34 g/mol | Nail polish, adhesives | Developmental toxicity | Banned in cosmetics (EU) |

| DINP | 418.61 g/mol | PVC flooring, automotive | Liver/kidney effects (high-dose) | Restricted in childcare articles |

- Exposure Variability : DEHP metabolites (e.g., MEHP) are detected in >90% of human urine samples globally, whereas DMP metabolites (MMP) show detection rates as low as 1.4% in European cohorts .

- Regulatory Trends : The EPA’s 2023 draft proposal emphasizes cumulative risk assessment for DEHP, DBP, BBP, DCHP, DnPP, and DINP, reflecting their co-occurrence in consumer products .

Analytical and Regulatory Challenges

- Detection Limits: Methods like GC-MS/MS can identify phthalates at concentrations as low as 0.1 µg/L, but low biomonitoring rates for DnOP and DCHP (<24% above LOD/LOQ) complicate risk assessments .

- Regulatory Gaps : ECHA classifies phthalates into hazard tiers, but substitutes like DINCH lack long-term toxicity data .

Properties

CAS No. |

3198-29-6 |

|---|---|

Molecular Formula |

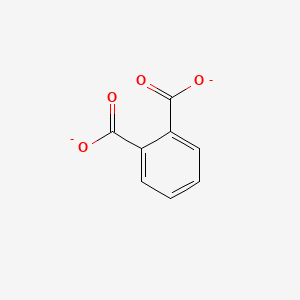

C8H4O4-2 |

Molecular Weight |

164.11 g/mol |

IUPAC Name |

phthalate |

InChI |

InChI=1S/C8H6O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10)(H,11,12)/p-2 |

InChI Key |

XNGIFLGASWRNHJ-UHFFFAOYSA-L |

SMILES |

C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-] |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-] |

Key on ui other cas no. |

3198-29-6 |

Synonyms |

disodium phthalate phthalate phthalic acid phthalic acid, copper salt phthalic acid, dipotassium salt phthalic acid, disodium salt phthalic acid, monobarium salt phthalic acid, monocalcium salt phthalic acid, monoiron (2+) salt phthalic acid, monolead (2+) salt phthalic acid, monopotassium salt phthalic acid, monoruthenium salt phthalic acid, monosodium salt phthalic acid, potassium salt phthalic acid, potassium, sodium salt phthalic acid, sodium salt potassium hydrogen phthalate |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.